molecular formula C18H17F4N3O3 B2677730 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034248-74-1

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2677730
CAS No.: 2034248-74-1
M. Wt: 399.346
InChI Key: UOXRJTCIMDSVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone” (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrimidine-pyrrolidine hybrid scaffold. Its structure comprises:

  • A 6-ethyl-5-fluoropyrimidin-4-yl moiety linked via an ether oxygen to a pyrrolidin-1-yl ring.
  • A methanone group bridging the pyrrolidine to a 3-(trifluoromethoxy)phenyl aromatic system.

The ethyl and fluorine substituents likely enhance metabolic stability and lipophilicity, while the trifluoromethoxy group contributes to electron-withdrawing effects, influencing binding interactions .

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-2-14-15(19)16(24-10-23-14)27-13-6-7-25(9-13)17(26)11-4-3-5-12(8-11)28-18(20,21)22/h3-5,8,10,13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRJTCIMDSVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinyl and phenyl components. One common approach is to first synthesize 6-ethyl-5-fluoropyrimidin-4-ol and then react it with appropriate reagents to introduce the pyrrolidinyl and trifluoromethoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, reducing the number of steps, and ensuring the purity of intermediates to achieve a high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Structural Features

The compound features:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Fluorinated pyrimidine derivative : Known for its role in anticancer therapies, enhancing the compound's efficacy against cancer cell lines.
  • Trifluoromethoxy phenyl group : This moiety may enhance lipophilicity and biological activity, potentially improving target binding.

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • The fluoropyrimidine component is associated with anticancer properties, suggesting that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research shows that similar compounds can effectively inhibit various cancer cell lines, indicating a potential for further development in oncology.
  • Enzyme Inhibition :
    • Initial studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could modulate the activity of enzymes linked to cancer metabolism or other diseases, which is critical for therapeutic applications .
  • Neuroprotective Effects :
    • Compounds with similar structural features have been linked to neuroprotective properties. While empirical testing is needed, there is a hypothesis that this compound might exhibit effects that protect neuronal cells from damage.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a closely related compound featuring a similar fluoropyrimidine structure. The results indicated significant inhibition of cell proliferation in various cancer cell lines, supporting the hypothesis that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone may have comparable effects .

Case Study 2: Enzyme Interaction

Research into enzyme interactions revealed that compounds with similar structures can bind effectively to target enzymes involved in metabolic pathways. This binding can lead to modulation of enzyme activity, which is essential for developing therapeutics aimed at metabolic disorders or cancers .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets or pathways in the body. Understanding the molecular targets and pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound A with Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Compound A C₁₈H₁₈F₄N₃O₃ 416.35 6-Ethyl-5-fluoropyrimidine, 3-(trifluoromethoxy)phenyl Pyrrolidinyl linker, trifluoromethoxy aromatic group
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone C₁₆H₁₈FN₃O₂S 359.40 6-Ethyl-5-fluoropyrimidine, thiophen-3-yl Thiophene replaces trifluoromethoxy phenyl; reduced steric bulk
{4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone C₂₇H₂₆F₂N₃O₅S 566.58 Methanesulfonylphenyl, fluoro-phenyl, piperidinyl linker Piperidine instead of pyrrolidine; sulfonyl group enhances polarity
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C₂₁H₁₉FN₄O 362.40 Pyrazolo-pyrimidinone core, 3-fluoro-4-methylphenyl Different heterocyclic core; methyl substituents increase hydrophobicity

Physicochemical and Electronic Properties

  • The methanesulfonyl group in the piperidine-based analogue introduces polarity, balancing logP.
  • Electron Effects: The trifluoromethoxy group is strongly electron-withdrawing, altering aromatic ring reactivity compared to electron-neutral thiophene or electron-donating methyl groups in pyrazolo-pyrimidinone derivatives .

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule with potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring linked to a fluoropyrimidine and a trifluoromethoxy-substituted phenyl group, suggests a variety of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H17F4N2O3C_{16}H_{17}F_4N_2O_3 with a molecular weight of approximately 364.32 g/mol. The presence of fluorine atoms is significant as they often enhance the pharmacological properties of organic compounds.

PropertyValue
Molecular FormulaC16H17F4N2O3C_{16}H_{17}F_4N_2O_3
Molecular Weight364.32 g/mol
CAS Number2034394-08-4

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors, potentially modulating their activity. The fluorinated pyrimidine component is known for its role in anticancer activity, which may enhance the compound's efficacy against various cancer cell lines. The trifluoromethoxy group could also play a role in increasing lipophilicity, thereby improving membrane permeability and bioavailability.

Biological Activities

Preliminary studies indicate that the compound may exhibit various biological activities, including:

  • Anticancer Activity : The fluoropyrimidine moiety has been associated with inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways related to cancer and other diseases.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on related fluoropyrimidines demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the disruption of nucleotide synthesis pathways, leading to apoptosis in cancer cells .
  • Enzyme Interaction Studies :
    • Computational docking studies suggest that this compound can effectively bind to certain kinases and phosphatases, which are critical in cancer signaling pathways. These interactions may lead to altered phosphorylation states of target proteins, affecting cell cycle regulation .
  • Pharmacokinetics :
    • Research indicates that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and moderate elimination half-lives, making them suitable candidates for further development .

Q & A

Q. What synthetic strategies are recommended for constructing the 6-ethyl-5-fluoropyrimidin-4-yloxy moiety in this compound?

The synthesis of fluorinated pyrimidine intermediates often employs nucleophilic substitution or Friedel-Crafts acylation. For example, 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, a related intermediate, is synthesized via reaction of methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in sodium methylate/methanol . Key considerations include regioselectivity control (e.g., fluorine positioning) and purification via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) are standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) confirms regiochemistry and functional groups, particularly the trifluoromethoxy and fluoropyrimidine motifs .

Q. What experimental design principles should guide bioactivity assays for this compound?

Adopt randomized block designs with split-plot arrangements to account for variables like concentration gradients, biological replicates, and controls (e.g., untreated cells, solvent controls). For enzyme inhibition studies, include positive controls (known inhibitors) and kinetic assays to determine IC₅₀ values .

Q. How can solubility and stability be assessed under physiological conditions?

Use dynamic light scattering (DLS) for solubility profiling in buffers (pH 7.4) and simulated biological fluids. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) with HPLC monitoring to track decomposition products .

Q. What safety protocols are critical for handling fluorinated and trifluoromethoxy-containing compounds?

Use fume hoods for synthesis and weighing, wear nitrile gloves, and avoid skin contact. Waste must be neutralized (e.g., for acidic/basic byproducts) and disposed via certified hazardous waste channels. Refer to Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic substitution of the pyrrolidine ring (e.g., introducing methyl or sp³-hybridized carbons) and pyrimidine fluorination patterns can enhance target binding. Compare analogues using in vitro assays (e.g., kinase inhibition) and computational docking to identify critical pharmacophores .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

Conduct metabolism studies using human liver microsomes (HLMs) with LC-MS/MS to identify oxidative metabolites. Fluorine’s electronegativity may reduce metabolic clearance, while the trifluoromethoxy group could influence enzyme binding kinetics .

Q. How can conflicting bioactivity data across studies be resolved?

Control variables such as cell line selection (e.g., primary vs. immortalized cells), assay conditions (e.g., serum-free media), and compound purity. Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What computational approaches predict this compound’s pharmacokinetic (PK) profile?

Use quantitative structure-property relationship (QSPR) models to estimate logP, permeability (e.g., Caco-2), and plasma protein binding. Molecular dynamics (MD) simulations can explore interactions with blood-brain barrier transporters .

Q. How does the trifluoromethoxy group influence target selectivity compared to methoxy or chlorine substituents?

The trifluoromethoxy group’s lipophilicity and steric profile may enhance membrane permeability and resistance to oxidative metabolism. Compare analogues in competitive binding assays (e.g., radioligand displacement) and MD simulations to map binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.